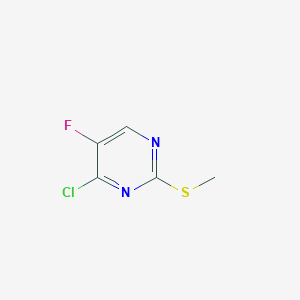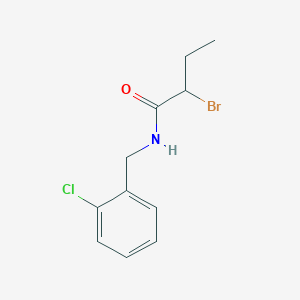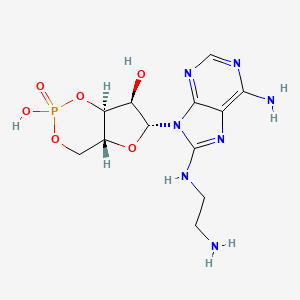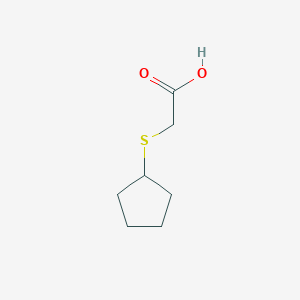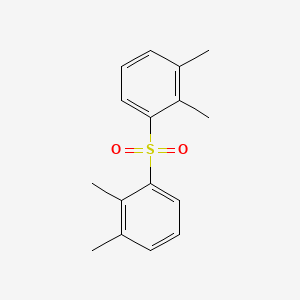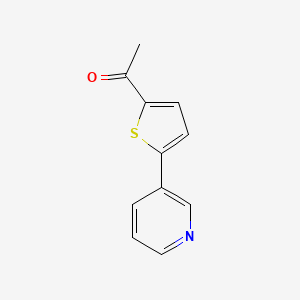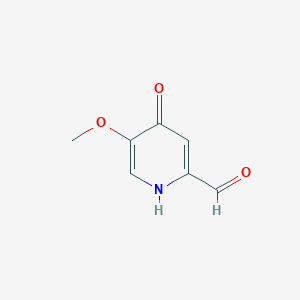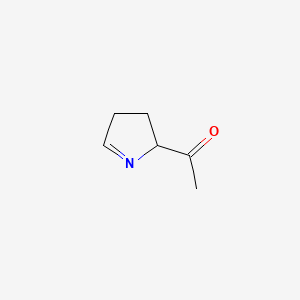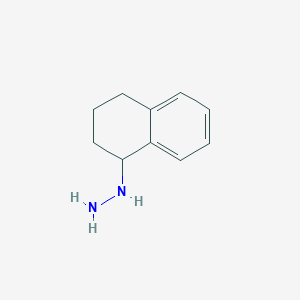
4-ヨード-1-メチル-1H-インダゾール-3-アミン
概要
説明
4-Iodo-1-methyl-1H-indazol-3-amine is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry . This particular compound, with an iodine atom at the 4-position and a methyl group at the 1-position, is of interest due to its potential pharmacological properties.
科学的研究の応用
4-Iodo-1-methyl-1H-indazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Its derivatives are explored for their anti-inflammatory, anti-tumor, and anti-bacterial properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
- Imidazole derivatives often interact with enzymes, receptors, or other proteins. For instance, some imidazole-containing compounds inhibit CHK1 and CHK2 kinases, which are relevant in cancer treatment .
Target of Action
Pharmacokinetics (ADME)
生化学分析
Biochemical Properties
4-Iodo-1-methyl-1H-indazol-3-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as kinases and phosphatases, which are pivotal in regulating cellular signaling pathways. The compound’s interaction with these enzymes often results in the modulation of phosphorylation states of various proteins, thereby influencing cellular functions . Additionally, 4-Iodo-1-methyl-1H-indazol-3-amine has been observed to bind to certain receptor proteins, altering their conformation and activity.
Cellular Effects
The effects of 4-Iodo-1-methyl-1H-indazol-3-amine on various cell types and cellular processes are profound. In cancer cells, it has demonstrated the ability to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the p53/MDM2 pathway, leading to changes in gene expression and cellular metabolism. In non-cancerous cells, 4-Iodo-1-methyl-1H-indazol-3-amine can modulate cell proliferation and differentiation, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 4-Iodo-1-methyl-1H-indazol-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . For instance, the compound has been shown to inhibit the activity of certain kinases, thereby preventing the phosphorylation of downstream targets. This inhibition can result in the suppression of cell growth and proliferation. Additionally, 4-Iodo-1-methyl-1H-indazol-3-amine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-1-methyl-1H-indazol-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Iodo-1-methyl-1H-indazol-3-amine remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling pathways and gene expression, which may have therapeutic implications.
Dosage Effects in Animal Models
The effects of 4-Iodo-1-methyl-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been reported, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
4-Iodo-1-methyl-1H-indazol-3-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of other drugs or compounds that interact with the same metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Iodo-1-methyl-1H-indazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within tissues can be influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of competing substrates.
Subcellular Localization
The subcellular localization of 4-Iodo-1-methyl-1H-indazol-3-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine typically involves the iodination of 1-methyl-1H-indazole-3-amine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 4-position of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: 4-Iodo-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .
類似化合物との比較
1-Methyl-1H-indazole-3-amine: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-1-methyl-1H-indazol-3-amine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
4-Chloro-1-methyl-1H-indazol-3-amine: Contains a chlorine atom, which can influence its pharmacokinetic properties.
Uniqueness: 4-Iodo-1-methyl-1H-indazol-3-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activities compared to its halogenated counterparts .
特性
IUPAC Name |
4-iodo-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHNOSXMWMDZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)I)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583106 | |
| Record name | 4-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796967-84-5 | |
| Record name | 4-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
